molecular formula C10H16N2O2S B10908474 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B10908474
M. Wt: 228.31 g/mol
InChI Key: SYRNPVKZQYRIQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone involves several steps. One method includes the reaction of 1-(3-methoxypropyl)-4-benzyl amino piperidine with benzene ring-substituted benzylamine under the action of a reducing agent. The product is then catalyzed by palladium-carbon to obtain the desired compound . Another method involves the use of 4-hydroxypiperidine as a starting material, which reacts with other reagents to form the intermediate compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control to ensure the compound meets the required standards for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like palladium-carbon, oxidizing agents, and various solvents such as dichloromethane and chloroform . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 1-(3-methoxypropyl)-4-benzyl amino piperidine yields this compound .

Scientific Research Applications

1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . In the industry, it is used in the development of new drugs and chemical compounds .

Mechanism of Action

The mechanism of action of 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone include 4-Amino-N-(3-methoxypropyl)benzenesulfonamide and 1-(3-Methoxypropyl)-4-piperidinamine . These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness: What sets this compound apart is its unique thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

1-[2-(3-methoxypropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C10H16N2O2S/c1-7-9(8(2)13)15-10(12-7)11-5-4-6-14-3/h4-6H2,1-3H3,(H,11,12)

InChI Key

SYRNPVKZQYRIQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCCOC)C(=O)C

Origin of Product

United States

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